molecular formula C13H15BrClNO3 B6634847 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide

Cat. No.: B6634847
M. Wt: 348.62 g/mol
InChI Key: YMLCFFCNDJUBAO-UHFFFAOYSA-N
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Description

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a hydroxy-methyloxolan group

Properties

IUPAC Name

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrClNO3/c1-8-13(18,4-5-19-8)7-16-12(17)10-6-9(15)2-3-11(10)14/h2-3,6,8,18H,4-5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLCFFCNDJUBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=C(C=CC(=C2)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide typically involves multiple steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.

    Formation of the Benzamide: The brominated and chlorinated benzene derivative is then reacted with an appropriate amine to form the benzamide structure.

    Introduction of the Hydroxy-Methyloxolan Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can undergo oxidation to form ketones or aldehydes, while reduction can lead to the formation of alcohols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce ketones, aldehydes, or alcohols.

Scientific Research Applications

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-chlorobenzamide: Lacks the hydroxy-methyloxolan group, making it less complex.

    5-chloro-2-hydroxybenzamide: Contains a hydroxy group instead of the bromine atom.

    2-bromo-5-chloro-N-methylbenzamide: Has a methyl group instead of the hydroxy-methyloxolan group.

Uniqueness

2-bromo-5-chloro-N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]benzamide is unique due to the presence of the hydroxy-methyloxolan group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

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